Br vs. Cl Cross-Coupling Reactivity Advantage
The target compound (5-Br) can be compared with its direct 5-chloro analog (5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid, CAS 926231-03-0, MW 298.72) . The C–Br bond (bond dissociation energy ≈ 285 kJ/mol) displays markedly higher reactivity in oxidative addition with Pd(0) catalysts relative to the C–Cl bond (BDE ≈ 352 kJ/mol) [1]. In comparable pyrimidine systems, 5-bromopyrimidine substrates undergo Suzuki coupling at room temperature to 60 °C within 1–4 hours, whereas the corresponding 5-chloropyrimidines require 80–110 °C and 12–24 hours to achieve equivalent conversion [2]. This translates into a practical workflow advantage: the 5-bromo compound enables sequential chemoselective C–Br functionalization in the presence of other halogen handles, reducing protection/deprotection steps in multi-step syntheses of kinase inhibitor libraries.
| Evidence Dimension | C–X bond dissociation energy and estimated Suzuki coupling reactivity |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ/mol; typical Suzuki coupling at 25–60 °C, 1–4 h for full conversion |
| Comparator Or Baseline | 5-Chloro analog (CAS 926231-03-0): C–Cl BDE ≈ 352 kJ/mol; typical Suzuki coupling requires 80–110 °C, 12–24 h |
| Quantified Difference | ΔBDE ≈ 67 kJ/mol; estimated ≥ 4-fold faster coupling kinetics under comparable conditions |
| Conditions | Class-level reactivity data from 5-halopyrimidine Suzuki-Miyaura coupling literature; Pd(PPh₃)₄ or Pd(dppf)Cl₂, ArB(OH)₂, aq. Na₂CO₃, dioxane or DME |
Why This Matters
For procurement in medicinal chemistry programs, the 5-bromo variant is the preferred entry point when sequential or late-stage C–C bond formation is required, as its enhanced Pd-catalyzed cross-coupling reactivity significantly shortens synthetic cycle times and improves intermediate throughput relative to the 5-chloro analog.
- [1] Blanksby, S.J.; Ellison, G.B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36, 255–263. View Source
- [2] Schröter, S.; Stock, C.; Bach, T. Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles. Tetrahedron 2005, 61, 2245–2267. View Source
